molecular formula C14H16ClNO6 B1617299 Diethyl (3-chloro-4-nitrophenyl)methylmalonate CAS No. 26039-74-7

Diethyl (3-chloro-4-nitrophenyl)methylmalonate

Cat. No.: B1617299
CAS No.: 26039-74-7
M. Wt: 329.73 g/mol
InChI Key: GWCWXTTXHCXPCW-UHFFFAOYSA-N
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Description

Diethyl (3-chloro-4-nitrophenyl)methylmalonate is an organic compound with the molecular formula C14H16ClNO6 and a molecular weight of 329.73 g/mol. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-chloro-4-nitrophenyl)methylmalonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 3-chloro-4-nitrobenzyl chloride under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chloro-4-nitrophenyl)methylmalonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted malonates.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Diethyl (3-chloro-4-nitrophenyl)methylmalonate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of diethyl (3-chloro-4-nitrophenyl)methylmalonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3-chloro-4-nitrophenyl)malonate
  • Diethyl (3-chloro-4-nitrophenyl)ethylmalonate
  • Diethyl (3-chloro-4-nitrophenyl)propylmalonate

Uniqueness

Diethyl (3-chloro-4-nitrophenyl)methylmalonate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

diethyl 2-[(3-chloro-4-nitrophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c1-3-21-13(17)10(14(18)22-4-2)7-9-5-6-12(16(19)20)11(15)8-9/h5-6,8,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCWXTTXHCXPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180686
Record name Diethyl (3-chloro-4-nitrophenyl)methylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26039-74-7
Record name Diethyl (3-chloro-4-nitrophenyl)methylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl (3-chloro-4-nitrophenyl)methylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (3-chloro-4-nitrophenyl)methylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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